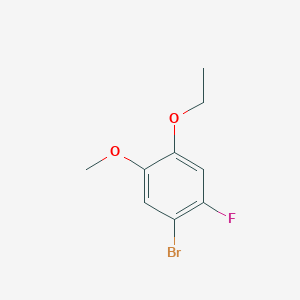

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

描述

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a chemical compound with the CAS Number: 1095544-33-4 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is 1S/C9H10BrFO2/c1-3-13-9-5-7 (11)6 (10)4-8 (9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis

As a benzene derivative, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a solid at room temperature . The storage temperature for this compound is 2-8°C .科学研究应用

Oligomer Formation via Nucleophilic Substitution

A study by Brooke and Mawson (1990) explored the nucleophilic substitution of the para fluorine in a bromo- and pentafluorophenyl substituted ethene, leading to the formation of oligomers. This research demonstrates the utility of halogenated compounds in synthesizing complex structures with potential applications in materials science and polymer chemistry (Brooke & Mawson, 1990).

Steric Protection in Phosphorus Compounds

Toyota et al. (2003) utilized a bulky bromobenzene, similar in substitution pattern to the compound of interest, to synthesize sterically protected diphosphene and fluorenylidenephosphine compounds. These findings highlight the importance of halogenated methoxybenzenes in developing compounds with unique electronic and steric properties, relevant to the synthesis of materials with specific electronic characteristics (Toyota et al., 2003).

Electrochemical Studies in Organic Synthesis

Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes, showing the complex side reactions and product formation mechanisms. This research underscores the versatility of halogenated aromatic compounds in electrochemical reactions, potentially offering pathways to novel fluorinated organic compounds with diverse applications (Horio et al., 1996).

Liquid Crystal Synthesis

Bertini et al. (2003) reported on the reaction of halogenated benzene derivatives to produce unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds for the synthesis of chiral liquid crystals. This application is a prime example of how specific halogenated compounds are integral to the development of materials with specialized optical properties (Bertini et al., 2003).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAGJNILFJSAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)

![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)